2-Hydroxy-3,4,6-trimethoxybenzaldehyde
CAS No.:
Cat. No.: VC17883538
Molecular Formula: C10H12O5
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O5 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 2-hydroxy-3,4,6-trimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3 |
| Standard InChI Key | LRGJWCQSWJHJKW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1C=O)O)OC)OC |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Data
The IUPAC name for this compound is 2-hydroxy-3,4,6-trimethoxybenzaldehyde, with the SMILES string COC1=CC(=C(C(=C1C=O)O)OC)OC . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₅ | |
| Molecular Weight | 212.20 g/mol | |
| CAS Registry Number | 65162-31-4 | |
| PubChem CID | 12494693 | |
| InChIKey | LRGJWCQSWJHJKW-UHFFFAOYSA-N |
The compound’s 2D structure features a benzaldehyde backbone with methoxy groups at positions 3, 4, and 6, and a hydroxyl group at position 2 (Figure 1A). Computational studies reveal intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, stabilizing the planar conformation .
Synthesis and Isolation
Laboratory Synthesis
Two primary synthetic routes have been documented:
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Vilsmeier-Haack Reaction: A patent (RU2234492C1) describes the reaction of 1,2,3-trimethoxybenzene with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 80–85°C, yielding 74% product .
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Oxidation of Trimethoxybenzene Derivatives: Treatment of 2,3,4-trimethoxybenzaldehyde with hydrogen peroxide (H₂O₂) and sulfuric acid in methanol achieves 95% yield .
Comparative analysis shows the Vilsmeier-Haack method offers higher regioselectivity, while oxidation is more scalable (Table 1).
Table 1: Synthetic Methods for 2-Hydroxy-3,4,6-trimethoxybenzaldehyde
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, 1,2,3-trimethoxybenzene | 74 | 99.8 | |
| H₂O₂ Oxidation | H₂O₂, H₂SO₄, MeOH | 95 | >98 |
Natural Isolation
The compound is isolated from Uvaria welwitschii via ethanolic extraction followed by column chromatography . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure .
Physicochemical Properties
Spectral Data
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¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 6.54 (d, J = 8.0 Hz, 1H), 6.62 (d, J = 8.0 Hz, 1H), 9.82 (s, 1H, CHO) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch) .
Solubility and Stability
The compound is soluble in polar organic solvents (e.g., methanol, DMSO) but insoluble in water. It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C .
Biological and Pharmacological Activities
Antimicrobial Activity
Derivatives of 2-hydroxy-3,4,6-trimethoxybenzaldehyde exhibit moderate antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC = 32–64 µg/mL) . The hydroxyl and methoxy groups enhance membrane permeability, disrupting bacterial lipid bilayers .
Cytotoxicity
Curcumin analogs incorporating this scaffold show IC₅₀ values of 12–25 µM against prostate cancer cells (PC-3, LNCaP), surpassing parent compounds in selectivity .
Applications and Future Directions
2-Hydroxy-3,4,6-trimethoxybenzaldehyde serves as a precursor in synthesizing dihydropyrimidines for antimicrobials and nonlinear optical materials . Ongoing research explores its role in metal-organic frameworks (MOFs) for catalytic applications .
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